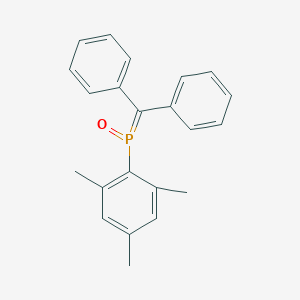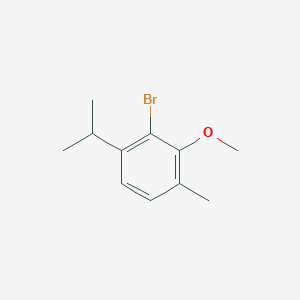
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. The bromine atom can be introduced by bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The methyl group can be added via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) . The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (CH₃CHClCH₃) and aluminum chloride (AlCl₃) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻) or amine (NH₂⁻) groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Methylation: CH₃OH/H₂SO₄
Friedel-Crafts Alkylation: CH₃Cl/AlCl₃ or CH₃CHClCH₃/AlCl₃
Oxidation: KMnO₄
Reduction: Zn/HCl
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Applications De Recherche Scientifique
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy and methyl groups can influence the compound’s reactivity and stability . The isopropyl group can affect the compound’s steric properties and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methyl-1-(propan-2-yl)benzene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-methyl-1-(propan-2-yl)benzene:
2-Bromo-3-methoxy-1-(propan-2-yl)benzene: Lacks the methyl group, influencing its chemical properties and interactions.
Uniqueness
2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer specific reactivity and properties.
Propriétés
Numéro CAS |
89368-25-2 |
|---|---|
Formule moléculaire |
C11H15BrO |
Poids moléculaire |
243.14 g/mol |
Nom IUPAC |
3-bromo-2-methoxy-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-7(2)9-6-5-8(3)11(13-4)10(9)12/h5-7H,1-4H3 |
Clé InChI |
UQLRQQIVUQKGKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(C)C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


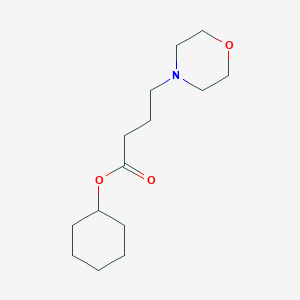
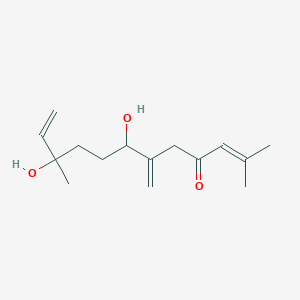
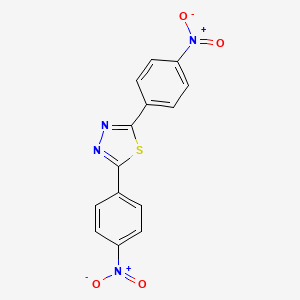
![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
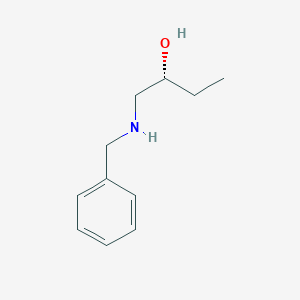



![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
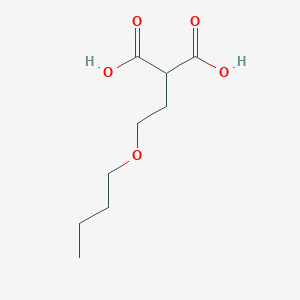
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

